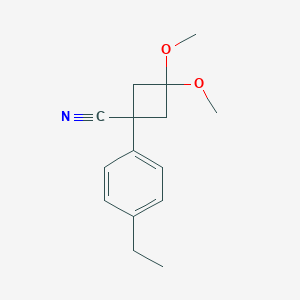
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile is an organic compound with a unique structure that includes a cyclobutane ring substituted with an ethylphenyl group and two methoxy groups
準備方法
The synthesis of 1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylphenyl derivatives.
Cyclobutane Formation: The cyclobutane ring is formed through a cycloaddition reaction.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
化学反応の分析
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in DNA replication and repair.
類似化合物との比較
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile can be compared with other similar compounds, such as:
4-Ethylacetophenone: This compound has a similar ethylphenyl group but lacks the cyclobutane ring and methoxy groups.
1-(4-Ethylphenyl)ethanone: Similar to 4-ethylacetophenone but with different functional groups.
4-Ethylphenylacetonitrile: Contains the ethylphenyl group and nitrile group but lacks the cyclobutane ring and methoxy groups.
The uniqueness of this compound lies in its combination of functional groups and ring structure, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C15H19NO2 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-3,3-dimethoxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H19NO2/c1-4-12-5-7-13(8-6-12)14(11-16)9-15(10-14,17-2)18-3/h5-8H,4,9-10H2,1-3H3 |
InChIキー |
QIKQFOAIJJJBKE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2(CC(C2)(OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


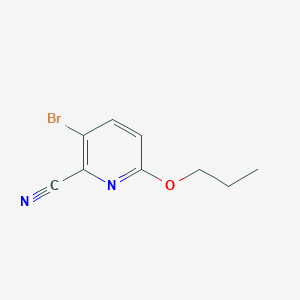
![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)
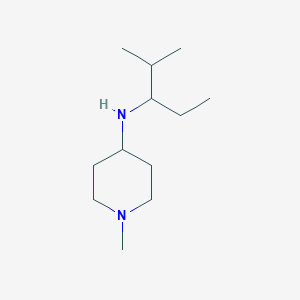
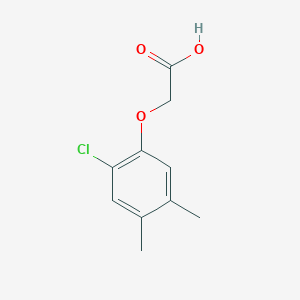
![2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B13014893.png)
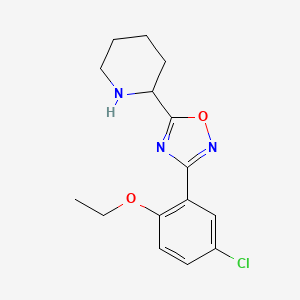

![2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13014917.png)
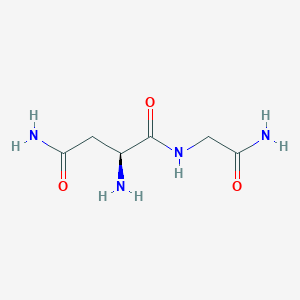
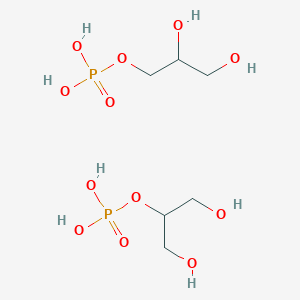
![2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13014931.png)
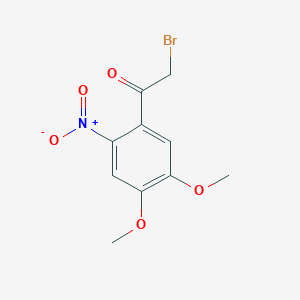
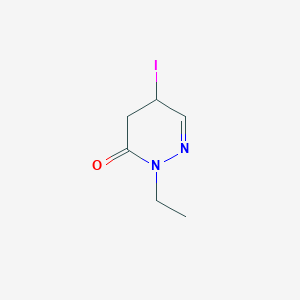
![Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate](/img/structure/B13014960.png)
